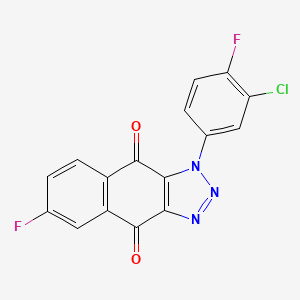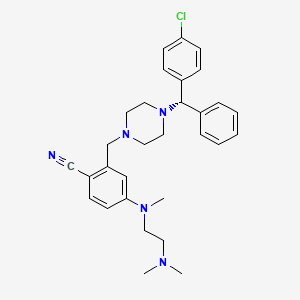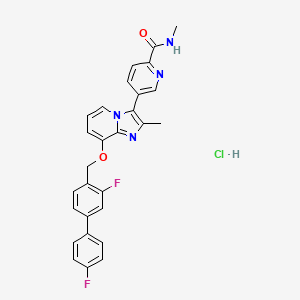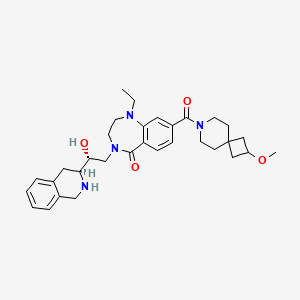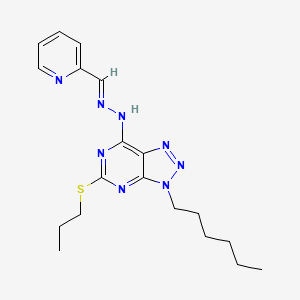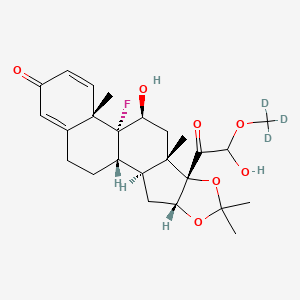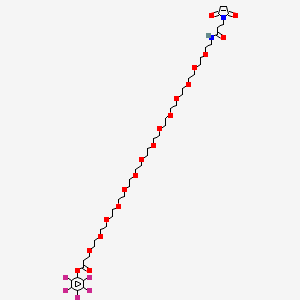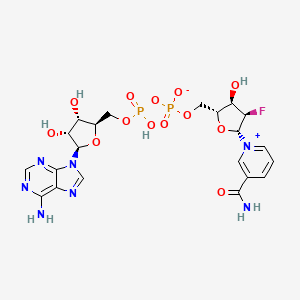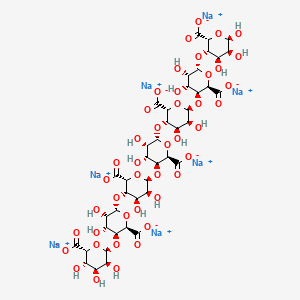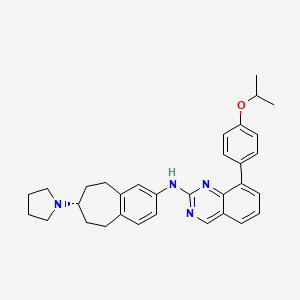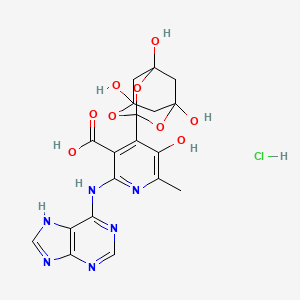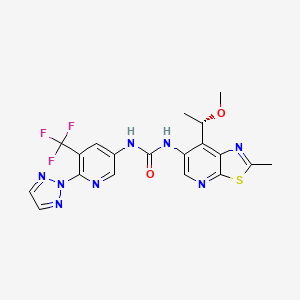
Malt1-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malt1-IN-7 is a small molecule inhibitor targeting the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in immune responses and inflammation. Inhibition of MALT1 has shown potential in treating various lymphomas and autoimmune diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Malt1-IN-7 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance the inhibitory activity and selectivity towards MALT1 .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to industrial-scale reactors .
Análisis De Reacciones Químicas
Types of Reactions
Malt1-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Malt1-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MALT1 in various biochemical pathways.
Biology: Helps in understanding the molecular mechanisms of immune responses and inflammation.
Medicine: Potential therapeutic agent for treating lymphomas and autoimmune diseases.
Industry: Could be used in the development of new drugs targeting MALT1
Mecanismo De Acción
Malt1-IN-7 exerts its effects by inhibiting the protease activity of MALT1. This inhibition disrupts the activation of the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory genes and decreased survival of lymphoma cells. The molecular targets involved include various components of the NF-κB pathway, such as IκB kinase and p65/RelA .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Malt1-IN-7 include other MALT1 inhibitors like MI-2 and ABBV-525. These compounds also target the protease activity of MALT1 and have shown potential in treating lymphomas and autoimmune diseases .
Uniqueness
This compound is unique due to its specific binding affinity and selectivity towards MALT1. It has been optimized to enhance its inhibitory activity while minimizing off-target effects, making it a promising candidate for further development as a therapeutic agent .
Propiedades
Fórmula molecular |
C19H17F3N8O2S |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
1-[7-[(1S)-1-methoxyethyl]-2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-yl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl]urea |
InChI |
InChI=1S/C19H17F3N8O2S/c1-9(32-3)14-13(8-24-17-15(14)27-10(2)33-17)29-18(31)28-11-6-12(19(20,21)22)16(23-7-11)30-25-4-5-26-30/h4-9H,1-3H3,(H2,28,29,31)/t9-/m0/s1 |
Clave InChI |
UVUPDKHEDALPJC-VIFPVBQESA-N |
SMILES isomérico |
CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F)[C@H](C)OC |
SMILES canónico |
CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F)C(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



